boronic acid,b-(2,6-bis(methoxymethoxy)phenyl)-
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Overview
Description
Boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- is a chemical compound with the molecular formula C10H15BO6 and a molecular weight of 242.03 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis and its role in various chemical reactions.
Preparation Methods
The synthesis of boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- typically involves the reaction of 2,6-bis(methoxymethoxy)phenylboronic acid with appropriate reagents under controlled conditions. One common method involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to yield the desired boronic acid . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the conversion of the boronic acid to a boronic ester or other oxidized forms.
Reduction: Reduction reactions can convert the boronic acid to its corresponding alcohol or other reduced forms.
Substitution: This compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Suzuki-Miyaura Coupling: This is a prominent reaction where boronic acids are used to form carbon-carbon bonds in the presence of a palladium catalyst.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- exerts its effects involves its ability to form reversible covalent bonds with diols and other nucleophiles. This interaction is crucial in its role as an enzyme inhibitor and in various chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- can be compared with other boronic acids such as phenylboronic acid and pinacol boronic esters. While all these compounds share the boronic acid functional group, boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Similar compounds include:
Phenylboronic acid: Commonly used in organic synthesis and known for its stability and ease of handling.
Pinacol boronic esters: Used as building blocks in organic synthesis and known for their role in various coupling reactions.
This uniqueness makes boronic acid, b-(2,6-bis(methoxymethoxy)phenyl)- a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H15BO6 |
---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
[2,6-bis(methoxymethoxy)phenyl]boronic acid |
InChI |
InChI=1S/C10H15BO6/c1-14-6-16-8-4-3-5-9(17-7-15-2)10(8)11(12)13/h3-5,12-13H,6-7H2,1-2H3 |
InChI Key |
OJYISLYYEANAOI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC=C1OCOC)OCOC)(O)O |
Origin of Product |
United States |
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